Penilloic acid
Overview
Description
Penilloic acid is a degradation product of penicillin, a widely used antibiotic. It is formed through the hydrolytic opening of the β-lactam ring in penicillin. This compound is significant in the context of penicillin hypersensitivity reactions, as it is one of the metabolites that can trigger allergic responses in some individuals .
Mechanism of Action
Target of Action
Penilloic acid, a metabolite of penicillin, primarily targets the vascular system . It directly triggers vascular hyperpermeability, leading to non-allergic hypersensitivity reactions (NAHRs) .
Mode of Action
This compound interacts with its targets by inducing increased vascular permeability .
Biochemical Pathways
The biochemical pathways affected by this compound involve the arachidonic acid metabolites (AAMs) and the RhoA/ROCK signaling pathway . This compound administration leads to significantly increased arachidonic acids and cascade metabolites in the lungs, and activation of the RhoA/ROCK signaling pathway in the ears and lungs of mice .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of vascular hyperpermeability and exudative inflammation . This leads to non-allergic hypersensitivity reactions, which are the most important adverse effects of penicillins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of penicillin and its metabolites . .
Biochemical Analysis
Biochemical Properties
Penilloic acid is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with beta-lactamase, which catalyzes the hydrolysis of the beta-lactam ring in penicillins, leading to the formation of this compound . Additionally, this compound can act as a hapten, binding to proteins and triggering immune responses . This interaction is crucial in understanding penicillin hypersensitivity, as this compound forms antigenic determinants that can cause allergic reactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce non-IgE mediated hypersensitivity reactions by increasing vascular permeability and causing exudative inflammation . These effects are not dependent on IgE but are associated with the activation of arachidonic acid metabolites and the RhoA/ROCK signaling pathway . The compound’s ability to trigger these pathways highlights its significant impact on cell signaling and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to proteins, forming antigenic determinants that can trigger immune responses . Additionally, this compound can activate the RhoA/ROCK signaling pathway, leading to increased vascular permeability and inflammation . This activation involves the direct stimulation of vascular hyperpermeability and the induction of exudative inflammation, which are key features of penicillin-induced hypersensitivity reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can induce immediate hypersensitivity reactions in mice, characterized by increased vascular permeability and inflammation . These effects are observed shortly after administration and can persist, indicating the compound’s stability and prolonged impact on cellular function . Long-term studies are necessary to fully understand the degradation and stability of this compound in various conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, different doses of this compound have been shown to induce varying degrees of hypersensitivity reactions . Higher doses can lead to more severe reactions, including increased vascular permeability and inflammation . These findings suggest that there is a threshold effect, where higher doses of this compound result in more pronounced adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to penicillin degradation. The primary pathway involves the hydrolytic opening of the beta-lactam ring by beta-lactamase, leading to the formation of this compound . This compound can further interact with other metabolic pathways, including those involving arachidonic acid metabolites . The activation of these pathways can lead to increased inflammation and hypersensitivity reactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to proteins, facilitating its transport and distribution . Additionally, the compound’s interactions with transporters and binding proteins can influence its localization and accumulation within specific tissues . These interactions are crucial for understanding the compound’s effects on cellular function and its role in hypersensitivity reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with proteins and other biomolecules. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . These interactions can affect the compound’s activity and function, particularly in the context of immune responses and hypersensitivity reactions . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its impact on health.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penilloic acid can be synthesized from penicilloic acid derivatives. The conversion involves using mild reduced pressure (vacuum) in the presence of an inorganic acid, either in water or a mixture of water and a water-miscible organic solvent. This method allows for the isolation of this compound derivatives in pure form without further purification .
Industrial Production Methods: Industrial production of this compound typically involves the degradation of penicillin under acidic conditions. The highly strained β-lactam ring of penicillin is prone to hydrolysis, leading to the formation of this compound along with other degradation products such as penicillamine and penilloaldehyde .
Chemical Reactions Analysis
Types of Reactions: Penilloic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various analogs and derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acid anhydrides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives and analogs, which can have different chemical and biological properties .
Scientific Research Applications
Penilloic acid has several scientific research applications:
Chemistry: It is used in studies related to the degradation and stability of penicillin and its derivatives.
Biology: this compound is studied for its role in penicillin-induced hypersensitivity reactions.
Medicine: Research on this compound helps in developing strategies to mitigate allergic reactions in patients undergoing penicillin therapy.
Comparison with Similar Compounds
Penicilloic Acid: Another degradation product of penicillin, formed through the hydrolytic opening of the β-lactam ring.
Penicillamine: A degradation product of penicillin with different chemical properties.
Penilloaldehyde: Another degradation product formed under acidic conditions
Comparison: Penilloic acid is unique in its ability to trigger non-IgE mediated hypersensitivity reactions, which distinguishes it from other similar compounds like penicilloic acid and penicillamine. While all these compounds are degradation products of penicillin, this compound’s specific role in allergic responses makes it particularly significant in medical research .
Properties
IUPAC Name |
5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWFMQCGNBOTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292186, DTXSID00964517 | |
Record name | 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-34-8, 28325-47-5 | |
Record name | Penilloic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penilloic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does penilloic acid contribute to non-IgE mediated hypersensitivity reactions?
A: this compound, a major metabolite of penicillins, has been identified as a key player in non-IgE mediated hypersensitivity reactions. Research suggests that it directly triggers vascular hyperpermeability, leading to exudative inflammation. [] This reaction is not dependent on IgE antibodies, unlike typical allergic reactions. []
Q2: What are the downstream effects of this compound exposure in a biological system?
A: Upon administration, this compound causes a significant increase in arachidonic acids and their metabolites in the lungs. [] Additionally, it activates the RhoA/ROCK signaling pathway in the ears and lungs, further contributing to the inflammatory response. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, they consistently refer to it as a decarboxylation product of penicilloic acid. Penicilloic acid itself is formed by the hydrolysis of the β-lactam ring in penicillin. The specific formula and weight would depend on the parent penicillin from which this compound is derived (e.g., benzylthis compound from penicillin G).
Q4: Is there any spectroscopic data available regarding this compound?
A: Yes, researchers have utilized various spectroscopic methods to characterize this compound and differentiate it from other penicillin degradation products. Notably, nuclear magnetic resonance (NMR) spectroscopy has been employed to analyze the degradation of penicillin G in acidic solutions, successfully identifying this compound as a major product. [] High-resolution NMR has also been used in the preparation and analysis of this compound. [] Additionally, techniques like liquid chromatography coupled with mass spectrometry (LC/MS) and tandem mass spectrometry (MS/MS) have been instrumental in identifying and quantifying this compound in various matrices, including human urine, citrus fruits, and milk. [, , , ]
Q5: Does this compound possess any known catalytic properties or have specific applications in chemical reactions?
A5: The provided research papers primarily focus on this compound as a degradation product of penicillin and its role in hypersensitivity reactions. There is no mention of this compound exhibiting catalytic properties or having specific applications in chemical reactions within these documents.
Q6: Have computational methods been used to study this compound?
A: Yes, molecular docking simulations have been employed to investigate the interaction of this compound with human serum albumin (HSA). These studies revealed that this compound, categorized as a minor determinant of penicillin G, interacts with specific amino acid residues in the hydrophobic cavity of HSA subdomains IIA and IB. []
Q7: What are the strategies for improving the stability of this compound?
A: While the provided abstracts don't delve into specific formulation strategies for this compound, they highlight its stability at lower temperatures. Studies on mezlocillin, another penicillin, showed its stability at -70°C and -196°C for up to six months, indicating that freezing could be a viable option for preserving this compound. []
Q8: Has the efficacy of this compound been evaluated in in vitro or in vivo models?
A8: The provided research primarily focuses on this compound as a degradation product and its role in hypersensitivity reactions, not as a therapeutic agent. Therefore, these documents do not contain information about its efficacy in in vitro or in vivo models.
Q9: Are there any specific drug delivery strategies associated with this compound?
A9: The provided research papers do not discuss any specific drug delivery strategies related to this compound. The focus remains on its formation, detection, and potential role in hypersensitivity reactions.
Q10: Can this compound serve as a biomarker for any specific condition?
A10: While not explicitly stated in the provided research, the presence of this compound in biological samples could potentially serve as a marker for previous exposure to penicillin antibiotics. Further research is needed to explore its potential as a specific biomarker.
Q11: What analytical methods are used to detect and quantify this compound?
A11: Researchers employ a range of analytical techniques to detect and quantify this compound. These include:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or mass spectrometry, allows separation and quantification of this compound in various matrices. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC/MS): This powerful technique is used for the identification and quantification of this compound in complex mixtures like urine and citrus fruits. [, ]
- Tandem Mass Spectrometry (MS/MS): MS/MS provides structural information and confirmation of this compound's identity, increasing the accuracy of detection and quantification. [, , , ]
- Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with MS/MS, offers increased sensitivity and speed for analyzing this compound in various samples. [, , ]
Q12: What is the environmental fate of this compound?
A: While the provided abstracts don't explicitly address the environmental degradation of this compound, they highlight the broader concern of antibiotic residues, including penicillin and its metabolites, persisting in the environment and potentially contributing to antibiotic resistance. [] Further research is needed to understand the specific environmental fate and ecotoxicological effects of this compound.
Q13: What is known about the solubility of this compound?
A13: The provided research papers do not delve into the specific solubility characteristics of this compound.
Q14: How are the analytical methods used for this compound validated?
A14: Researchers validate analytical methods for this compound analysis using standard procedures that typically involve assessing:
- Linearity: Determining the linear range of detection and ensuring accurate quantification within that range. [, ]
- Recovery: Evaluating the efficiency of extracting this compound from different matrices. [, , ]
- Precision: Measuring the reproducibility of the method by analyzing replicate samples. [, , ]
- Accuracy: Determining the closeness of measured values to the true value. []
- Specificity: Ensuring that the method can distinguish this compound from other components in the sample. []
Q15: What quality control measures are important when researching this compound?
A15: Quality control is crucial in this compound research to ensure reliable and reproducible results. Key measures include:
Q16: How does this compound contribute to penicillin allergy?
A: this compound acts as a "minor determinant" in penicillin allergy. While benzylpenicilloyl G is considered the major determinant, this compound can still bind to human serum albumin (HSA) and form conjugates. [] These conjugates can then trigger an immune response in sensitized individuals, leading to allergic reactions, ranging from mild skin rashes to severe anaphylaxis.
Q17: Does this compound interact with drug transporters?
A17: The provided research papers do not contain information regarding the interaction of this compound with drug transporters.
Q18: Does this compound influence the activity of drug-metabolizing enzymes?
A18: The provided research papers do not discuss the impact of this compound on drug-metabolizing enzymes.
Q19: Is this compound biodegradable?
A: While the provided research papers do not directly address the biodegradability of this compound, they highlight the broader concern of antibiotic residues persisting in the environment. [] Further research is needed to understand the biodegradation pathways and environmental fate of this compound.
Q20: What research tools and resources are valuable for studying this compound?
A20: A range of tools and resources are essential for this compound research, including:
Q21: What are some significant milestones in the research of this compound?
A21: Key milestones in understanding this compound include:
- Identification as a penicillin degradation product: Early research focused on identifying and characterizing the breakdown products of penicillin, leading to the discovery of this compound. [, , ]
- Recognition of its role in hypersensitivity reactions: Studies revealed that this compound, as a minor determinant, can contribute to penicillin allergy by forming immunogenic conjugates with HSA. [, , ]
- Development of sensitive analytical methods: Advancements in analytical techniques like HPLC, LC/MS, and MS/MS enabled the accurate detection and quantification of this compound in various matrices. [, , , , ]
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